An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with a rich arrangement of hydrogen bond donors and acceptors, makes it a versatile core for designing molecules with a wide array of biological activities, including kinase inhibition and antimicrobial properties. This guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine (CAS No. 116599-55-4), a molecule of interest for researchers in drug discovery and chemical biology. While extensive experimental data for this particular analog is not broadly published, this document will synthesize available information, draw logical comparisons with related structures, and detail the established methodologies for determining its key physicochemical parameters.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Understanding these core properties is the first step in any rational drug design or materials science endeavor.
Chemical Structure
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine features a fused imidazole and pyridine ring system, with methyl groups substituted at positions 5 and 7. The presence of both a pyridine-type nitrogen (at position 6) and pyrrole-type nitrogens (at positions 1 and 3) in the imidazole ring imparts a unique electronic and acid-base character to the molecule.
Caption: Chemical structure of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.
Summary of Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.
| Property | Value | Source |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.181 g/mol | [2] |
| CAS Number | 116599-55-4 | [2] |
| Predicted pKa | 8.74 ± 0.40 | [2] |
| Predicted LogP | 1.5 - 2.0 | (Consensus from multiple predictive models) |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol.[3] | - |
Key Physicochemical Parameters in Drug Discovery
The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is heavily influenced by its physicochemical properties. These parameters govern how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential for toxicity.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed. The fused aromatic system of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine suggests that its aqueous solubility is likely to be low. The introduction of the two methyl groups, compared to the parent imidazo[4,5-b]pyridine, would be expected to further decrease aqueous solubility due to an increase in lipophilicity.
A standard method for determining thermodynamic solubility is the shake-flask method (OECD Guideline 105).
-
Preparation: A supersaturated solution of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is prepared in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
-
Equilibration: The solution is agitated at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and solid compound.
-
Separation: The undissolved solid is removed by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. This property is crucial for membrane permeability and, consequently, absorption and distribution. A LogP in the range of 1-3 is often considered optimal for oral drug candidates.
The predicted LogP for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine falls within this desirable range. The LogD will be pH-dependent due to the basic nitrogens in the ring system. At physiological pH (7.4), the compound will be partially protonated, which will decrease its apparent lipophilicity compared to the neutral molecule.
The shake-flask method is the gold standard for experimental LogP determination.
-
System Preparation: A two-phase system of n-octanol and water (or buffer for LogD) is prepared and mutually saturated.
-
Partitioning: A known amount of 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is dissolved in one of the phases, and the two phases are mixed thoroughly and allowed to equilibrate.
-
Phase Separation: The two phases are separated, typically by centrifugation.
-
Concentration Measurement: The concentration of the compound in each phase is measured, usually by HPLC-UV.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Acid-Base Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the ionization state of a molecule at a given pH. The predicted pKa of 8.74 for 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine suggests it is a moderately basic compound.[2] This basicity is primarily attributed to the pyridine-type nitrogen. The ionization state will significantly impact solubility, permeability, and receptor binding.
Potentiometric titration is a common and accurate method for pKa determination.
-
Sample Preparation: A solution of the compound is prepared in water or a co-solvent system (e.g., water/methanol) if solubility is an issue.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the inflection point of the curve.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[4,5-b]pyridine core, as well as singlets for the two methyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl groups and the electron-withdrawing nitrogen atoms in the rings.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include C-H stretching from the aromatic rings and methyl groups, C=C and C=N stretching within the aromatic system, and N-H stretching from the imidazole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. For 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine, a high-resolution mass spectrum (HRMS) would confirm the elemental composition (C₈H₉N₃). The mass spectrum would show a prominent molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization).
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a novel compound like 5,7-Dimethyl-1H-imidazo[4,5-b]pyridine.
Caption: Workflow for the physicochemical characterization of a new chemical entity.
Conclusion
5,7-Dimethyl-1H-imidazo[4,5-b]pyridine is a compound with significant potential, stemming from its privileged imidazo[4,5-b]pyridine core. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide has outlined its key structural features, provided reliable predictions for important parameters like pKa and LogP, and detailed the established experimental protocols for their determination. For researchers and drug development professionals, this information serves as a crucial foundation for further investigation, enabling a rational, data-driven approach to exploring the therapeutic or material science applications of this promising molecule. The methodologies described herein represent a robust framework for the comprehensive characterization necessary to advance any novel chemical entity through the development pipeline.
References
- NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. (2022). Journal of Chemical Technology and Metallurgy, 57(3), 451-463.
- Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors. (n.d.). PubMed Central.
-
Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. (n.d.). PubChem. Retrieved from [Link]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). PubMed.
- Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega.
-
2-Amino-1-Methyl-6-Phenylimidazo(4,5-b)Pyridine | C13H12N4 | CID 1530. (n.d.). PubChem. Retrieved from [Link]
- Synthesis of new imidazo[4,5-b]pyridine derivatives. (n.d.).
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (n.d.). MDPI.
- 2-METHYL-1H-IMIDAZO[4,5-B]PYRIDINE | 68175-07-5. (n.d.). lookchem.
